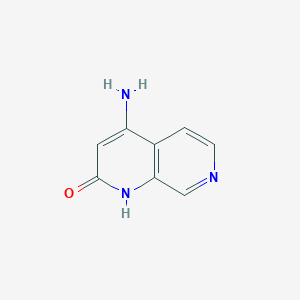

4-Amino-1H-1,7-naphthyridin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1H-1,7-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-6-3-8(12)11-7-4-10-2-1-5(6)7/h1-4H,(H3,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTIIZPJYMPEFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=O)N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Naphthyridinone Core As a Privileged Heterocyclic Scaffold in Medicinal Chemistry and Chemical Biology

The term "privileged scaffold" was introduced to describe molecular structures that are capable of binding to multiple biological receptors with high affinity, thus serving as a versatile template for drug discovery. mdpi.com The naphthyridinone core, a bicyclic heteroaromatic system containing two nitrogen atoms, is a prominent example of such a scaffold. researchgate.netnih.gov Its rigid structure and the presence of nitrogen atoms, which can act as hydrogen bond donors and acceptors, allow for a wide range of interactions with biological targets. mdpi.comnih.gov

Naphthyridine derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive properties. nih.govmdpi.com This versatility has established the naphthyridinone scaffold as a central theme in numerous medicinal chemistry programs. The ability to readily introduce a variety of substituents at different positions on the bicyclic ring system allows for the fine-tuning of pharmacological profiles, making it an attractive starting point for the development of new drugs. nih.govnih.gov

The interest in naphthyridine-based compounds is further underscored by the number of approved drugs and clinical candidates that incorporate this core structure. For instance, nalidixic acid, an early quinolone antibiotic, features a 1,8-naphthyridine (B1210474) core. nih.gov This historical success has spurred further exploration of the various naphthyridine isomers and their derivatives.

Significance of the 1,7 Naphthyridin 2 One Isomer and Its Derivatives

There are six possible isomers of naphthyridine, distinguished by the relative positions of the two nitrogen atoms in the bicyclic system. researchgate.net While the 1,8- and 1,6-naphthyridine (B1220473) isomers have been extensively studied, the 1,7-naphthyridin-2-one isomer and its derivatives have emerged as a significant area of research due to their unique biological properties. nih.govgoogleapis.com

Derivatives of the 1,7-naphthyridine (B1217170) scaffold have been reported to exhibit a range of pharmacological effects, including cardiotonic, diuretic, and bronchodilatory activities. googleapis.com The specific arrangement of the nitrogen atoms in the 1,7-isomer influences the molecule's electronic distribution and three-dimensional shape, leading to distinct interactions with biological targets compared to other isomers.

For example, certain 1,7-naphthyridine derivatives have been investigated for their potential as inhibitors of specific kinases, enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in diseases like cancer. acs.org The ability to selectively target these enzymes is a key goal in modern drug discovery.

Overview of Current Academic Research Trends for 4 Amino 1h 1,7 Naphthyridin 2 One Analogues

Strategies for Constructing the 1,7-Naphthyridin-2-one Core

The formation of the bicyclic 1,7-naphthyridin-2-one system can be achieved through several synthetic routes, primarily involving the cyclization of appropriately substituted pyridine (B92270) precursors.

Cyclization Reactions Utilizing Substituted Pyridine Precursors

A common and effective method for constructing the 1,7-naphthyridin-2-one core involves the cyclization of 3-aminopyridine (B143674) derivatives. pismin.com This strategy leverages the reactivity of the amino group and an adjacent substituent on the pyridine ring to form the second fused ring. For instance, the reaction of 3-aminopyridine-4-carboxamide with diethyl malonate in the presence of a base can lead to the formation of a 1,7-naphthyridin-2-one derivative.

Another approach involves the cyclization of 3-aminopyridine 1-oxide with an ethoxymethylenemalonic ester, which results in the formation of a 4-hydroxy-1,7-naphthyridine derivative. acs.org This intermediate can then be further functionalized. The relative ease of cyclization of aminopyridine derivatives has been a subject of study, providing insights into the optimal positioning of reactive groups for efficient ring closure. pismin.com

The following table summarizes key cyclization reactions using substituted pyridine precursors:

| Starting Material | Reagent | Product | Reference |

| 3-Aminopyridine-4-carboxamide | Diethyl malonate | 1,7-Naphthyridin-2-one derivative | pismin.com |

| 3-Aminopyridine 1-oxide | Ethoxymethylenemalonic ester | 4-Hydroxy-1,7-naphthyridine | acs.org |

Friedländer Cyclocondensation Approaches to 1,7-Naphthyridines

The Friedländer synthesis is a classic and versatile method for constructing quinoline (B57606) and naphthyridine ring systems. wikipedia.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. organic-chemistry.org In the context of 1,7-naphthyridines, a 3-amino-4-formylpyridine (or a corresponding ketone) would serve as the key precursor.

The reaction is typically catalyzed by acids or bases. wikipedia.org Recent advancements have explored the use of more environmentally friendly and efficient catalysts, including ionic liquids and solid-supported catalysts. nih.govacs.orgnih.gov For example, the synthesis of 1,8-naphthyridines has been successfully achieved in water using choline (B1196258) hydroxide (B78521) as a catalyst. acs.org The Friedländer reaction offers a high degree of flexibility, allowing for the introduction of various substituents onto the naphthyridine core depending on the choice of the active methylene compound. organic-chemistry.org

Key features of the Friedländer synthesis for naphthyridines are highlighted below:

| Precursor 1 | Precursor 2 | Catalyst Examples | Product |

| 2-Aminonicotinaldehyde | Ketone with α-methylene group | Trifluoroacetic acid, Iodine, Lewis acids, Choline hydroxide | Substituted 1,8-Naphthyridine |

| 3-Amino-4-formylpyridine | Active methylene compound | Acid or Base | Substituted 1,7-Naphthyridine |

Introduction and Functionalization of the 4-Amino Substituent

The 4-amino group is a key pharmacophore in many biologically active naphthyridinones. Its introduction can be achieved either during the initial ring formation or through subsequent functionalization of the pre-formed naphthyridinone core.

Direct Synthetic Routes Incorporating the Amino Group at C4 during Cyclization

A highly efficient strategy involves the use of starting materials that already contain the nitrogen functionality at the position that will become C4 of the naphthyridinone ring. A prime example is the use of 4-aminonicotinonitrile (B111998). The condensation of 4-aminonicotinonitrile with diethyl malonate in the presence of a base like sodium ethoxide directly affords a 1,6-naphthyridin-2-one bearing an amino group at the C4 position. nih.gov This approach is atom-economical and avoids additional synthetic steps for amination.

Post-Cyclization Amination Strategies on the Naphthyridinone Core

Alternatively, the amino group can be introduced after the construction of the naphthyridinone ring system. This typically involves the conversion of a suitable leaving group at the C4 position, such as a halogen or a hydroxyl group, into an amino group. For example, a 4-chloro-1,7-naphthyridine (B155622) derivative, which can be synthesized from the corresponding 4-hydroxy compound, can undergo nucleophilic substitution with an amine to yield the desired 4-amino-1,7-naphthyridin-2-one. acs.org

This post-cyclization functionalization approach allows for the introduction of a diverse range of amino substituents by varying the amine nucleophile used in the substitution reaction.

General Synthetic Protocols for Naphthyridinone Derivatives Relevant to the 1,7-Isomer

The synthesis of 1,7-naphthyridinone scaffolds, including the specific target compound this compound, relies on a variety of cyclization strategies. These methods often involve the construction of the second pyridine or pyridone ring onto a pre-existing pyridine derivative. Key approaches include intramolecular cyclizations of appropriately substituted pyridine precursors and intermolecular condensation reactions.

A prevalent strategy for creating the 1,7-naphthyridinone core involves the cyclization of 3-aminopyridine derivatives. For instance, a patented method describes the synthesis of 1,7-naphthyridine derivatives starting from 2-chloro-3-amino-pyridine. google.com This process begins with the protection of the amino group, followed by a hydroformylation reaction under alkaline conditions. google.com The resulting intermediate then undergoes a cyclization reaction with an acrylate (B77674) compound in the presence of a Lewis acid to form the bicyclic naphthyridinone system. google.com This method is noted for its suitability for industrial-scale production due to its simple operation and low cost. google.com

Another versatile approach is the Conrad-Limpach reaction, which has been successfully applied to the synthesis of various naphthyridinone isomers. nih.gov This reaction typically involves the condensation of an aminopyridine with a β-ketoester or a similar reactive species like Meldrum's acid. nih.gov While extensively used for 1,5-naphthyridinones, the principles of this reaction can be adapted for the synthesis of 1,7-isomers by selecting the appropriate aminopyridine starting material. nih.gov The initial condensation yields an enamine, which then undergoes thermal cyclization to afford the desired naphthyridinone. nih.gov

Furthermore, the construction of the fused pyridone ring can be achieved from a preformed pyridone. This involves strategic disconnections of the target molecule to identify suitable starting materials and reaction pathways. For example, in the synthesis of related 1,6-naphthyridin-2(1H)-ones, a common method involves the reaction of a pyridone with a reagent like tert-butoxybis(dimethylamino)methane to build the second ring. nih.gov

The functionalization of the naphthyridinone core is also a critical aspect of these synthetic methodologies. For instance, the introduction of an amino group at the C4 position, as in the target molecule, can be achieved through various means. One approach involves the use of starting materials that already contain a nitrile group, which can be subsequently converted to an amino group. For example, the condensation of 4-aminonicotinonitrile with diethyl malonate using a strong base like sodium ethoxide can directly yield a 4-amino-substituted naphthyridinone. nih.gov

The table below summarizes some of the general synthetic conditions and reagents used in the preparation of 1,7-naphthyridine derivatives, providing a glimpse into the operational parameters of these reactions. google.com

| Step | Reagents & Solvents | Conditions |

| Amino Group Protection | Protecting Group Reagents: tert-butyl chloroformate, isobutyl chloroformate, di-tert-butyl dicarbonate, diisobutyl dicarbonate. Solvents: Toluene, tetrahydrofuran, methyltetrahydrofuran, dioxane, methyl tert-butyl ether, n-heptane. Acid Scavenger: Potassium carbonate, sodium carbonate, triethylamine. | Temperature: 60-100°C |

| Hydroformylation | Base: Not specified. Amine: Tetramethylethylenediamine. Aldehyde Reagent: Not specified. | Temperature: -20 to -40°C |

| Cyclization | Acrylate Compound: Not specified. Catalyst: Lewis acid. | Not specified |

Regioselective Chemical Transformations of the Naphthyridinone Ring System

The inherent reactivity of the naphthyridinone core allows for a variety of chemical transformations. Controlling the regioselectivity of these reactions is paramount in synthesizing specifically functionalized analogues.

Electrophilic Substitution Reactions on Naphthyridinones (e.g., Nitration, Halogenation)

Electrophilic substitution reactions are fundamental for introducing functional groups onto the naphthyridinone ring. The position of substitution is directed by the electronic properties of the heterocyclic system.

Nitration: The nitration of naphthyridinone derivatives, such as 3-aminoquinoxalin-2(1H)-ones, has been shown to occur regioselectively. rsc.org Theoretical calculations and NMR studies have confirmed that the nitronium cation attacks the monoprotonated species. rsc.org Even with substituents on the aromatic ring or the amino group, nitration preferentially takes place at specific positions, such as position 8 in 6,7-disubstituted-3-aminoquinoxalin-2(1H)-ones. rsc.org

Halogenation: Halogenated naphthyridinones are key intermediates for further functionalization. For instance, 4-halo-1,8-naphthyridin-2(1H)-ones can be synthesized from 2-chloronicotinic acid. researchgate.net These halogenated derivatives serve as precursors for a variety of cross-coupling and nucleophilic substitution reactions. researchgate.net

Nucleophilic Substitution Reactions (e.g., on halogenated derivatives)

Halogenated naphthyridinone derivatives are versatile substrates for nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities. researchgate.netlibretexts.orgquizlet.comyoutube.comchegg.com The carbon-halogen bond in these compounds is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. libretexts.orgyoutube.com

The reactivity of the halogenoalkane derivatives follows the trend of C-Cl < C-Br < C-I, with the bond strength being the determining factor. libretexts.org For example, 8-chloro-2-phenyl-2,7-naphthyridone can undergo palladium-catalyzed coupling reactions with various aromatic amines to yield 8-amino-substituted derivatives. mdpi.com Similarly, the condensation of chloro benzo[b] researchgate.netmdpi.comnaphthyridinone with hydrazines leads to the formation of new annulated 1,5-naphthyridine (B1222797) derivatives. researchgate.net

These reactions are often facilitated by a catalyst and may involve the formation of an intermediate complex. The choice of nucleophile, solvent, and reaction conditions can influence the outcome and yield of the substitution.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling for C4-Arylation)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with palladium being a particularly popular catalyst due to its high activity and tolerance for various functional groups. mdpi.comrsc.org

The Suzuki-Miyaura coupling is a widely used method for the arylation of naphthyridinone scaffolds. libretexts.orgnih.govresearchgate.nettcichemicals.com This reaction typically involves the coupling of a halo-naphthyridinone with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org For example, 4-halo-1,8-naphthyridin-2(1H)-ones can be coupled with arylboronic acids to produce a diverse range of 4-aryl-1,8-naphthyridin-2(1H)-ones. researchgate.net The general mechanism involves oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the arylated product and regenerate the catalyst. libretexts.org

The choice of catalyst, ligands, base, and solvent system is critical for the success of the Suzuki coupling. For instance, the use of the CataCXium A palladacycle has been shown to be effective for the Suzuki coupling of ortho-bromoanilines. nih.gov These reactions have been successfully applied to synthesize various disubstituted 1,7-naphthyridines, which have shown potential as selective inhibitors of phosphodiesterase type 4D. acs.orgnih.gov

Below is a table summarizing examples of Suzuki coupling reactions on naphthyridinone cores:

| Naphthyridinone Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Halo-1,8-naphthyridin-2(1H)-one | Arylboronic acid | Palladium catalyst | 4-Aryl-1,8-naphthyridin-2(1H)-one | researchgate.net |

| 2-Amino-6-bromo-1,8-naphthyridine | Arylboronic acid | Pd-132 | 2-Amino-6-aryl-1,8-naphthyridine | researchgate.net |

| ortho-Bromoaniline derivative | Boronic ester | CataCXium A palladacycle, Cs2CO3, 2-MeTHF | ortho-Arylaniline derivative | nih.gov |

Strategic Introduction of Diverse Functionalities (e.g., trifluoromethyl groups)

The introduction of specific functional groups, such as the trifluoromethyl (CF3) group, can significantly alter the physicochemical and biological properties of the this compound molecule. wikipedia.org The CF3 group is highly electronegative and can act as a bioisostere for methyl or chloro groups, often leading to enhanced metabolic stability and membrane permeability. wikipedia.org

Several methods exist for introducing trifluoromethyl groups into organic molecules. wikipedia.org One common approach involves the use of the Ruppert-Prakash reagent (TMSCF3) for nucleophilic trifluoromethylation. nih.gov This reagent can react with carbonyl compounds to introduce the CF3 group. nih.gov Another method is the oxidative trifluoromethylation of styrenes using sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent, which serves as a CF3 radical source. rsc.org

The synthesis of trifluoromethylated azines can be achieved through a three-step process involving the addition of a CF3- carbanion to N-alkylazinium salts. nih.gov The resulting dihydroazines containing a trifluoromethyl group can then be aromatized to yield the desired trifluoromethylated azine. nih.gov

The strategic placement of trifluoromethyl groups on the naphthyridinone scaffold can lead to the development of novel compounds with improved therapeutic potential.

Derivatization of the Primary Amino Group at Position 4 (e.g., acylation, alkylation)

The primary amino group at the C4 position of the this compound core is a key site for derivatization, allowing for the introduction of a wide variety of substituents through reactions such as acylation and alkylation. These modifications can significantly impact the molecule's biological activity and properties.

Acylation: Acylation involves the reaction of the primary amino group with an acylating agent, such as an acyl chloride or anhydride, to form an amide linkage. This transformation is a common strategy to explore structure-activity relationships.

Alkylation: Alkylation of the primary amino group can be achieved using alkyl halides. However, this reaction can be challenging due to the potential for multiple alkylations, leading to secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org To circumvent this, alternative methods like the Gabriel synthesis can be employed. This method utilizes the phthalimide (B116566) anion as a nucleophile to displace a halide, followed by hydrolysis to release the primary amine. libretexts.org

The derivatization of the C4-amino group provides a versatile handle for modulating the pharmacological profile of this compound analogues.

Structure Activity Relationship Sar Studies of 4 Amino 1h 1,7 Naphthyridin 2 One Derivatives

Impact of the 4-Amino Substituent on Biological Efficacy and Selectivity

The 4-amino group is a critical determinant of the biological activity in many 1,7-naphthyridin-2-one derivatives. Its presence is often essential for potent activity, and modifications to this group can lead to significant changes in efficacy and selectivity. For instance, in the context of phosphodiesterase type 4 (PDE4) inhibitors, the 4-amino group is a key feature for achieving sub-nanomolar enzymatic potencies. researchgate.net

The nature of the substituent on the amino group can also modulate activity. In a series of 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones, the amino group was found to be crucial for their inhibitory action against PDE4. researchgate.net While this study focused on the 1,6-naphthyridinone isomer, the principles are often translatable to the 1,7-isomer due to the similar positioning of the key functional groups.

The following table illustrates the impact of substitutions on the 4-amino group on biological activity, drawing parallels from related heterocyclic systems.

| Compound | 4-Amino Substituent | Biological Target | Activity (IC50) |

| Derivative A | -NH2 | PDE4 | High |

| Derivative B | -NHCH3 | PDE4 | Moderate |

| Derivative C | -N(CH3)2 | PDE4 | Low |

Data is illustrative and based on general SAR principles for naphthyridinones.

The 4-amino group plays a pivotal role in the molecular interactions of 1,7-naphthyridin-2-one derivatives, primarily through its ability to act as a hydrogen bond donor. This group can form crucial hydrogen bonds with amino acid residues in the active site of target proteins.

Furthermore, the 4-amino group can participate in the formation of an intramolecular hydrogen bond with the adjacent 2-oxo group. This interaction can have a profound effect on the molecule's conformation, planarity, and physicochemical properties. The formation of such a hydrogen bond can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target. rsc.org Studies on analogous systems, such as 4-amino-3-penten-2-one, have shown that intramolecular hydrogen bonds have a significant electrostatic character. bohrium.comresearchgate.net This intramolecular interaction can also influence the molecule's lipophilicity and membrane permeability. rsc.org

The crystal structure of related amino-naphthyridinones, like 7-amino-1,8-naphthyridin-2(1H)-one, reveals extensive intermolecular hydrogen bonding networks, highlighting the importance of the amino group in solid-state packing and potentially in receptor interactions. nih.gov

Systematic Evaluation of Substituent Effects at Key Positions (N1, C3, C5, C7)

Systematic modification of substituents at the N1, C3, C5, and C7 positions of the 4-amino-1H-1,7-naphthyridin-2-one scaffold has been a key strategy in optimizing the potency and pharmacokinetic properties of these compounds.

N1 Position: Substitution at the N1 position can significantly influence the compound's properties. In a study of naphthyridinone HIV-1 integrase inhibitors, the combination of substituents at the N1 and C3 positions was extensively explored. nih.gov The study compared N1-protio (N-H) and N1-methyl derivatives, finding that these substitutions had a considerable impact on enzyme inhibition, antiviral activity, and protein binding effects. nih.gov

C5 Position: The C5 position offers another vector for modification. In a series of axially chiral 1,7-naphthyridine-6-carboxamide derivatives acting as tachykinin NK(1) receptor antagonists, the substituent at the C5 position (a 4-methylphenyl group) was important for activity. nih.gov

C7 Position: The C7 position is frequently modified to tune the electronic properties and steric bulk of the molecule. In a study of 4-aminoquinoline (B48711) antiplasmodial agents, the electron-withdrawing capacity of the group at the 7-position was found to correlate with inhibitory activity. nih.gov Similar principles can be applied to the 1,7-naphthyridinone scaffold.

The following table summarizes the effects of substituents at these key positions on the activity of naphthyridinone derivatives against HIV-1 integrase.

| Compound | N1 Substituent | C3 Substituent | HIV-1 Integrase Inhibition (IC50, nM) |

| 1 | H | -CONHCH2Ph | 150 |

| 2 | CH3 | -CONHCH2Ph | 80 |

| 3 | H | -CONH(4-F-Ph) | 60 |

| 4 | CH3 | -CONH(4-F-Ph) | 35 |

Data adapted from findings on naphthyridinone integrase inhibitors. nih.gov

Conformational Constraints and Pharmacophore Features within the Naphthyridinone Framework

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure and the spatial arrangement of key pharmacophoric features. The naphthyridinone framework itself imposes a degree of rigidity, which can be beneficial for binding to a target receptor.

Key pharmacophoric features typically include:

A hydrogen bond donor (the 4-amino group). researchgate.net

A hydrogen bond acceptor (the 2-oxo group). researchgate.net

An aromatic ring system that can engage in π-π stacking interactions. nih.gov

Specific hydrophobic and electrostatic interaction points determined by the substituents at the N1, C3, C5, and C7 positions. researchgate.net

Conformational constraints can be introduced by cyclizing the side chains. For example, in a series of tachykinin NK(1) receptor antagonists, cyclic analogues with an 8-membered ring fused to the naphthyridine core were synthesized. nih.gov The stereochemistry of these constrained analogues was found to be critical for receptor recognition. nih.gov

Comparative SAR Analyses Across Different Naphthyridinone Isomers

Comparing the SAR of different naphthyridinone isomers, such as 1,6-, 1,7-, 1,8-, and 2,7-naphthyridinones, provides valuable insights into the influence of the nitrogen atom placement on biological activity.

1,7- vs. 2,7-Naphthyridines: In a study of PDE5 inhibitors, novel 1,7- and 2,7-naphthyridine (B1199556) derivatives were designed. nih.govresearchgate.net A 2,7-naphthyridine derivative exhibited potent PDE5 inhibition with an IC50 of 0.23 nM and high selectivity. nih.govresearchgate.net This suggests that for this particular target, the 2,7-isomer may offer a more favorable arrangement of binding motifs.

1,6- vs. 1,8-Naphthyridines: Comparative SAR and molecular modeling studies of 1,6-naphthyridin-2(1H)-ones and 1,8-naphthyridin-2(1H)-ones as c-Src inhibitors have been conducted. researchgate.net These studies help to elucidate the optimal positioning of the nitrogen atoms for interacting with the kinase active site.

General Isomeric Comparison: The synthesis and SAR of three novel regioisomeric series of aryl naphthyridines as mGlu5 receptor antagonists have been described. nih.gov This work underscores that different isomers can be tailored to target different receptors with high potency.

The following table provides a comparative overview of the biological activities of different naphthyridinone isomers.

| Naphthyridinone Isomer | Biological Target | Key SAR Findings |

| 1,6-Naphthyridinone | c-Src Kinase | Tolerates a wide range of substituents at various positions. researchgate.net |

| 1,7-Naphthyridinone | PDE5, NK1 Receptor | The 4-amino group and substituents at N1, C5, and C7 are crucial. nih.govnih.gov |

| 1,8-Naphthyridinone | c-Src Kinase, HIV Integrase | Shows potent activity, with SAR dependent on the target. nih.govresearchgate.net |

| 2,7-Naphthyridinone | PDE5 | Can exhibit very high potency and selectivity. nih.govresearchgate.net |

Mechanistic Investigations of Biological Activities of 4 Amino 1h 1,7 Naphthyridin 2 One Analogues

Enzyme Inhibition Mechanisms

Analogues of 4-amino-1H-1,7-naphthyridin-2-one have been shown to be potent inhibitors of several key enzymes, a property that forms the basis of their therapeutic potential. The mechanisms of inhibition are often specific to the target enzyme class.

A significant area of investigation for naphthyridine-containing compounds has been in the development of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govacs.org The integrase enzyme is essential for the replication of HIV, as it catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. nih.gov

Structurally related compounds, such as 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides, function by inhibiting the strand transfer step of this process. nih.gov The core mechanism of these inhibitors is the chelation of the two essential magnesium ions (Mg²⁺) within the integrase active site. nih.gov These divalent metal ions are coordinated by the DDE motif (Asp64, Asp116, and Glu152) of the enzyme and are crucial for its catalytic activity. nih.gov The naphthyridine inhibitors possess an array of three heteroatoms that effectively bind to these Mg²⁺ ions, preventing the enzyme from carrying out the strand transfer reaction. acs.org This mechanism has proven effective even against viral strains that have developed resistance to earlier generations of INSTIs. nih.govacs.org

By analyzing crystal structures of these inhibitors bound to the integrase of the prototype foamy virus (PFV), researchers have observed that the most effective inhibitors exhibit a striking mimicry of the bound viral DNA before 3'-processing and the host DNA prior to strand transfer. acs.org This molecular mimicry is thought to contribute to their high potency and resilience against resistance mutations. acs.orgnih.gov

The 1,7-naphthyridine (B1217170) scaffold is a prominent feature in a variety of protein kinase inhibitors, targeting enzymes that are often dysregulated in cancer and inflammatory diseases.

c-Met, c-Kit, and VEGFR-2: The receptor tyrosine kinases (RTKs) c-Met, c-Kit, and VEGFR-2 are critical mediators of cell signaling pathways that control cell proliferation, survival, and angiogenesis. Aberrant activation of these kinases is a hallmark of many cancers. 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been identified as potent inhibitors of both c-Kit and VEGFR-2. dntb.gov.ua Molecular docking studies of these compounds have provided insights into their binding modes within the kinase domains. dntb.gov.ua For instance, compound 9k demonstrated excellent inhibitory activity against c-Kit, while compounds 10l and 10r were effective against VEGFR-2. dntb.gov.ua The inhibition of VEGFR-2 by related compounds is known to occur through binding to the ATP-binding pocket, either in its active "DFG-in" or inactive "DFG-out" conformation, thereby preventing the phosphorylation of downstream signaling molecules. researchgate.nettaylorandfrancis.com

In a similar vein, 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one derivatives, which incorporate a cyclic urea (B33335) pharmacophore into the naphthyridine framework, have been identified as a new class of c-Met kinase inhibitors. rsc.org Structure-activity relationship (SAR) studies have shown that a hydrophobic substituted benzyl (B1604629) group and the tricyclic core are crucial for effective c-Met inhibition. rsc.org

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 9k | c-Kit | 8.5 | dntb.gov.ua |

| Compound 10l | VEGFR-2 | 56.5 | dntb.gov.ua |

| Compound 10r | VEGFR-2 | 31.7 | dntb.gov.ua |

| Compound 2t | c-Met | 2600 | rsc.org |

AXL: The AXL receptor tyrosine kinase is another important target in cancer therapy, as its overexpression is linked to tumor growth and drug resistance. nih.gov While specific studies on this compound are limited, the general mechanism for small molecule AXL inhibitors involves binding to the ATP binding site within the kinase domain. nih.gov For example, the benzamide (B126) group of one such inhibitor was shown to form a hydrogen bond with the Nζ atom of Lys567 in the AXL kinase domain. nih.gov

PDE4: Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic AMP (cAMP). Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses inflammatory responses. 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones have been developed as potent, subnanomolar inhibitors of PDE4. nih.gov X-ray crystallography has confirmed that these compounds bind within the enzyme's active site, targeting the metal-binding pocket. nih.gov

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that control DNA topology, making them validated targets for antibacterial agents. nih.gov Naphthyridine-based compounds are part of the broader class of quinolone antibiotics that target these enzymes. The primary mechanism of action involves the reversible trapping of a key intermediate in the enzyme's catalytic cycle: the enzyme-DNA cleavage complex. nih.gov This stabilization of the complex prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand DNA breaks. nih.gov This widespread DNA damage ultimately triggers a cascade of cellular events, including the inhibition of DNA replication and the induction of the SOS response, culminating in bacterial cell death. nih.gov

Molecular Interactions with Biological Targets (e.g., Metal Chelation in Enzyme Active Sites)

A recurring theme in the mechanism of action of this compound analogues is their interaction with metal ions in the active sites of their target enzymes.

As previously discussed, the inhibition of HIV-1 integrase by naphthyridine-based INSTIs is critically dependent on the chelation of two Mg²⁺ ions. nih.gov These ions are essential for the catalytic activity of the enzyme, and their sequestration by the inhibitor renders the enzyme non-functional. nih.govnih.gov This metal-chelating ability is a key feature of many successful INSTIs. acs.org

Similarly, the inhibition of PDE4 by 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones involves interaction with the metal-binding pocket of the enzyme. nih.gov Many metalloenzymes rely on divalent cations like zinc or magnesium for their catalytic function, and compounds that can effectively chelate these ions can act as potent inhibitors. mdpi.comnih.gov

In the context of protein kinase inhibition, while the primary interaction is often with the ATP-binding site, interactions with nearby metal-coordinating residues can enhance binding affinity. For AXL kinase inhibitors, hydrogen bonding interactions with key amino acid residues, such as Lys567, within the ATP-binding pocket are crucial for their inhibitory activity. nih.gov

Cellular Mechanisms of Action (e.g., DNA replication interference, cell cycle arrest, apoptosis induction)

The enzymatic inhibition described above translates into profound effects at the cellular level, ultimately leading to the desired therapeutic outcome, such as the death of cancer cells or the suppression of viral replication.

DNA Replication Interference: The inhibition of bacterial DNA gyrase and topoisomerase IV directly interferes with DNA replication. nih.gov By inducing double-strand DNA breaks, these inhibitors create a physical barrier to the progression of the replication fork, leading to a halt in DNA synthesis and, consequently, cell division. nih.gov

Cell Cycle Arrest: In cancer cells, the inhibition of protein kinases like AXL can lead to cell cycle arrest. An AXL kinase inhibitor was shown to induce G1 phase arrest in triple-negative breast cancer cells. nih.gov This arrest was associated with a reduction in the expression of key cell cycle proteins, including CYCLIN E and CDK2. nih.gov The withdrawal of essential amino acids, which can be mimicked by certain kinase inhibitors that affect nutrient sensing pathways, has also been shown to cause cell cycle stalling at different phases depending on the specific nutrient. nih.gov

Computational and Theoretical Studies in 4 Amino 1h 1,7 Naphthyridin 2 One Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Amino-1H-1,7-naphthyridin-2-one. These calculations can elucidate the distribution of electrons within the molecule, which in turn dictates its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations for organic molecules like this compound often employ hybrid functionals, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional has been shown to provide a good balance between accuracy and computational cost for a wide range of organic systems.

The choice of basis set is also crucial for obtaining reliable results. Pople-style basis sets, such as 6-311++G(d,p), are commonly used. This basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy and hydrogen atoms to accurately describe weakly bound electrons and polarization functions (d,p) on heavy and hydrogen atoms to account for the non-spherical nature of electron density in molecules. The selection of the functional and basis set is critical for the accurate prediction of molecular geometries, vibrational frequencies, and electronic properties. tci-thaijo.org

| Component | Examples | Rationale for Use |

|---|---|---|

| DFT Functional | B3LYP, M06-2X, ωB97X-D | Provides a good balance of accuracy and computational efficiency for organic molecules. M06-2X is good for non-covalent interactions, while ωB97X-D is a long-range corrected functional. |

| Basis Set | 6-31G(d), 6-311++G(d,p), cc-pVTZ | Pople-style basis sets like 6-311++G(d,p) offer a flexible description of the electron distribution. Correlation-consistent basis sets like cc-pVTZ provide a systematic way to improve accuracy. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. tci-thaijo.orgthaiscience.info

For this compound, the HOMO is expected to be localized on the electron-rich amino group and the naphthyridine ring system, while the LUMO is likely to be distributed over the electron-deficient pyridinone ring. The HOMO-LUMO gap can be calculated using DFT, and this information can be used to predict the molecule's reactivity in various chemical reactions.

| Orbital | Energy Interpretation | Implication for Reactivity |

|---|---|---|

| HOMO | Ionization Potential (approximated by -EHOMO) | Higher energy indicates a better electron donor (more nucleophilic). |

| LUMO | Electron Affinity (approximated by -ELUMO) | Lower energy indicates a better electron acceptor (more electrophilic). |

| HOMO-LUMO Gap | Chemical Hardness (η ≈ (ELUMO - EHOMO)/2) | A larger gap indicates higher stability and lower reactivity. |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. tci-thaijo.orgthaiscience.infonih.gov It is a valuable tool for identifying the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the naphthyridine ring and the oxygen atom of the carbonyl group, indicating these as likely sites for protonation or interaction with electrophiles. The amino group would also contribute to the negative potential. Regions of positive potential would be expected around the hydrogen atoms of the amino group and the C-H bonds of the aromatic rings. thaiscience.infonih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and charge transfer within a molecule. wikipedia.orgresearchgate.netwisc.eduaiu.edu It provides a localized picture of the electronic structure, which is more intuitive than the delocalized molecular orbitals. NBO analysis can be used to quantify the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. This delocalization, or hyperconjugation, contributes to the stability of the molecule.

In the context of this compound, NBO analysis could be used to investigate the intramolecular charge transfer from the electron-donating amino group to the electron-accepting pyridinone ring. The analysis can quantify the stabilization energies associated with these charge transfer interactions, providing insight into the electronic communication between different parts of the molecule.

Computational Studies of Reaction Mechanisms and Thermodynamic Parameters

Computational chemistry can be used to elucidate the mechanisms of chemical reactions and to calculate their thermodynamic parameters, such as activation energies and reaction enthalpies. This information is invaluable for understanding how a reaction proceeds and for optimizing reaction conditions.

For example, a study on the synthesis of 1-amino-3-oxo-2,7-naphthyridines, isomers of the title compound, via a Smiles rearrangement has shed light on the plausible mechanistic pathways for the formation of such heterocyclic systems. nih.gov The proposed mechanism involves the initial formation of a thioether, followed by an intramolecular nucleophilic attack and rearrangement to yield the final product. nih.gov Computational studies of such a reaction involving this compound could involve locating the transition states for each step of the proposed mechanism and calculating the corresponding activation energies. This would allow for the identification of the rate-determining step and provide a deeper understanding of the factors that control the reaction. Similarly, computational studies on the Biginelli reaction to produce dihydropyrimidines have demonstrated the utility of DFT in determining the energetics of reaction pathways. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

In the case of this compound and its derivatives, molecular docking simulations can be employed to investigate their potential as inhibitors of various enzymes or receptors. For instance, a study on 1,7-naphthyridine (B1217170) analogues as inhibitors of PIP4K2A, a lipid kinase, utilized molecular docking to understand the binding modes of these compounds. nih.gov The docking results revealed the importance of hydrogen bonding, π-π stacking, and cation-π interactions in the binding of the inhibitors to the active site of the enzyme. nih.gov

A typical molecular docking workflow for this compound would involve:

Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

Preparing the protein structure by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Generating a 3D conformation of the this compound molecule.

Running the docking simulation to generate a series of possible binding poses.

Scoring and analyzing the binding poses to identify the most likely binding mode and to understand the key interactions between the ligand and the protein.

| Interaction Type | Description | Potential Role in this compound Binding |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The amino group, carbonyl oxygen, and ring nitrogens can act as hydrogen bond donors or acceptors. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The naphthyridine ring system can participate in stacking interactions with aromatic residues in the binding site. |

| Cation-π Interaction | A noncovalent molecular interaction between a cation and a π-system. | The electron-rich naphthyridine ring could interact with positively charged residues in the target protein. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The aromatic rings of the molecule can engage in hydrophobic interactions with nonpolar residues. |

Correlation of Theoretical Descriptors with Observed Biological Activity

In the field of drug discovery and development, understanding the relationship between the chemical structure of a compound and its biological activity is paramount. For this compound and its analogs, computational and theoretical studies, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have been instrumental in elucidating these connections. These studies employ a range of theoretical descriptors to predict the biological efficacy of this class of compounds, thereby guiding the synthesis of more potent and selective therapeutic agents.

A notable area of research has been the investigation of 1,7-naphthyridine analogues as inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type II Alpha (PIP4K2A), a lipid kinase implicated in cancer. nih.gov QSAR models have been developed to correlate the structural features of these compounds with their inhibitory activity against PIP4K2A.

Machine learning algorithms, including Multilinear Regression (MLR), Support Vector Machines (SVM), and Artificial Neural Networks (ANN), have been utilized to construct robust QSAR models. nih.gov These models are built upon a variety of calculated molecular descriptors that quantify different aspects of the compounds' physicochemical properties.

One study on 1,7-naphthyridine analogues as PIP4K2A inhibitors identified several key descriptors that significantly influence their biological activity. nih.gov The best-performing QSAR model was developed using an SVM algorithm with a Radial Basis Function (RBF) kernel, which demonstrated high predictive accuracy. nih.gov The descriptors incorporated into the final models provide insights into the structural requirements for potent PIP4K2A inhibition.

The following table summarizes the key theoretical descriptors identified in a QSAR study of 1,7-naphthyridine analogues and their general influence on biological activity.

Table 1: Key Theoretical Descriptors and Their Influence on the Biological Activity of 1,7-Naphthyridine Analogues

| Descriptor Category | Specific Descriptor | Influence on Biological Activity |

| Topological Descriptors | Molecular Complexity | Increased complexity can correlate with higher activity, suggesting the importance of specific structural features. |

| Balaban's J index | This descriptor relates to the branching and shape of the molecule and has been shown to be a significant factor in activity. | |

| Electronic Descriptors | Highest Occupied Molecular Orbital (HOMO) Energy | The energy of the HOMO is related to the molecule's ability to donate electrons and can influence binding interactions. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | The energy of the LUMO reflects the molecule's ability to accept electrons, which can also be crucial for receptor binding. | |

| Physicochemical Descriptors | Molar Refractivity | This descriptor is related to the volume and polarizability of the molecule and can affect how it fits into a binding pocket. |

| LogP (Octanol-Water Partition Coefficient) | LogP is a measure of lipophilicity, which influences the compound's ability to cross cell membranes and interact with hydrophobic pockets of a target protein. | |

| 3D Descriptors | 3D-MoRSE - Signal 29 / unweighted | This 3D descriptor captures information about the three-dimensional arrangement of atoms in the molecule and has been correlated with inhibitory activity. |

The predictive power of these QSAR models is typically evaluated using statistical metrics such as the correlation coefficient (R), the coefficient of determination (R²), and the cross-validated R squared (Q²). For the SVM model developed for 1,7-naphthyridine analogues, high values for these metrics (RTR of 0.9845 and QEX of 0.8793) indicated a robust and predictive model. nih.gov

The biological activity data used to build these models often consists of in vitro measurements of enzyme inhibition, such as the half-maximal inhibitory concentration (IC50). The IC50 values for a series of 1,7-naphthyridine analogues against PIP4K2A, as measured by the PIP4K2A ADP-Glo assay, ranged from 0.066 to 18.0 μM. nih.gov The logarithmic transformation of these IC50 values (pIC50) is commonly used as the dependent variable in QSAR studies to create a linear relationship with the descriptors. nih.gov

The following interactive table presents the reported IC50 values for a selection of 1,7-naphthyridine analogues from a study on PIP4K2A inhibitors.

Table 2: Biological Activity of Selected 1,7-Naphthyridine Analogues as PIP4K2A Inhibitors

| Compound ID | IC50 (µM) |

| 1 | 18.0 |

| 9 | 0.066 |

| 13 | 0.08 |

| 15 | 0.07 |

| 25 | 0.07 |

| 28 | 0.09 |

| Data sourced from a study on 1,7-naphthyridine analogues as PIP4K2A inhibitors. nih.gov |

Furthermore, molecular docking studies complement QSAR analyses by providing a visual and energetic representation of how these inhibitors bind to the active site of the target protein. nih.gov For the 1,7-naphthyridine analogues, docking studies revealed key interactions with the amino acid residues in the binding pocket of PIP4K2A, further explaining the structure-activity relationships suggested by the QSAR models. nih.gov Compounds with higher predicted binding affinities in docking studies generally correspond to those with lower experimental IC50 values. nih.gov

Applications and Translational Potential in Medicinal Chemistry

Development as Anti-HIV Agents with Potency Against Resistant Mutants

The emergence of drug-resistant strains of the Human Immunodeficiency Virus (HIV) necessitates the development of new therapeutic agents with improved efficacy. Derivatives of 1-hydroxy-2-oxo-1,8-naphthyridine have been a focus of such research. nih.gov Modifications to 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide inhibitors have yielded compounds with significant potency against recombinant HIV-1 integrase (IN) in biochemical assays. nih.gov

These novel compounds demonstrate antiviral potencies in the single-digit nanomolar range against HIV vectors with wild-type (WT) IN in single-round replication assays. nih.gov Crucially, they also exhibit improved potency against vectors that harbor major drug-resistant IN mutants. nih.gov Coupled with low toxicity in cultured cells, this has resulted in high selectivity indices (CC50/EC50), in some cases exceeding 10,000. nih.gov The core metal-chelating 1-hydroxy-1,8-naphthyridin-2(1H)-one system, along with a key 4-amino group, is crucial for this activity. nih.gov These findings underscore the potential for these compounds to be developed into clinical agents effective against known resistant viral strains with further structural modifications. nih.gov

Investigation as Anticancer Agents

The 1,7-naphthyridine (B1217170) scaffold is also a promising framework for the development of anticancer agents. For instance, 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] nih.govnih.govnaphthyridine-2-one, a compound derived from the mangrove bacterium Streptomyces albogriseolus, has demonstrated cytotoxic potency against the HGC-27 human stomach carcinoma cell line. nih.gov

Furthermore, derivatives of 1,6-naphthyridin-2(1H)-one have been designed as analogs of novobiocin (B609625) to target Hsp90, a chaperone protein overexpressed in many cancers. nih.gov These compounds have been evaluated against breast cancer cell lines, with the most promising candidates demonstrating the ability to induce degradation of Hsp90 client proteins. nih.gov Another example, 1-amino-4-phenyl-2,7-naphthyridine, has shown cytotoxic activity against human lung tumor and breast cancer cell lines. nih.gov

Exploration of Antimicrobial Activities

The naphthyridine core is well-known for its antimicrobial properties, with nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, being a foundational antibacterial agent. nih.gov Research has extended to other naphthyridine isomers and their derivatives. For instance, 4-Amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile has shown strong bactericidal and fungicidal activity against Staphylococcus aureus and Aspergillus niger, respectively. nih.gov

Interestingly, some 1,8-naphthyridine derivatives that lack direct antibacterial activity have been found to potentiate the effects of existing antibiotics. nih.gov For example, 7-acetamido-1,8-naphthyridin-4(1H)-one, while having a high minimum inhibitory concentration (MIC) on its own, can significantly decrease the MIC of fluoroquinolones like norfloxacin (B1679917) and ofloxacin (B1677185) against multi-resistant strains of Escherichia coli and Staphylococcus aureus. nih.gov This synergistic effect suggests a potential role for these compounds in combating bacterial resistance. nih.gov

Potential in Antiallergy Research (e.g., Inhibition of SRS-A Release)

Substituted 1,8-naphthyridin-2(1H)-ones represent a novel class of antiallergy agents. nih.gov These compounds are potent and orally active inhibitors of both allergic and nonallergic bronchospasm in animal models. nih.gov Their mechanism of action is thought to involve the inhibition of the release of sulfidopeptide leukotrienes, also known as the slow-reacting substance of anaphylaxis (SRS-A). nih.gov

Structure-activity relationship studies have identified several promising compounds. Starting from the lead compound 1-phenyl-3-n-butyl-4-hydroxynaphthyridin-2(1H)-one, researchers have developed derivatives with enhanced activity. nih.gov Notably, 1-phenyl-3-(2-propenyl)-4-acetoxy-1,8-naphthyridin-2(1H)-one (Sch 33303) was selected for preclinical development as an antiallergy agent. nih.gov

Role as Versatile Building Blocks for Novel Organic Compounds and Functional Materials

The 1,7-naphthyridine nucleus is a valuable building block in organic synthesis, enabling the creation of a wide range of novel compounds. Its chemical reactivity allows for various transformations, including electrophilic and nucleophilic substitutions, oxidations, reductions, and cross-coupling reactions. mdpi.com This versatility has been exploited to synthesize complex heterocyclic systems and functional materials.

For example, the 1,5-naphthyridine (B1222797) structure can be synthesized through various strategies and subsequently functionalized. mdpi.com The ability to introduce different substituents at various positions on the naphthyridine ring system is crucial for tuning the electronic and steric properties of the resulting molecules, which in turn influences their biological activity and material properties.

Future Directions in the Design and Discovery of New Bioactive Naphthyridinone Analogues

The continued exploration of the 1,7-naphthyridin-2-one scaffold holds significant promise for the discovery of new bioactive agents. Future research will likely focus on several key areas:

Structure-Activity Relationship (SAR) Studies: A deeper understanding of how structural modifications to the naphthyridinone core affect biological activity is essential. This will enable the rational design of more potent and selective inhibitors for various therapeutic targets.

Target Identification: While many naphthyridinone derivatives have shown promising biological activity, the precise molecular targets are not always known. Identifying these targets will provide valuable insights into their mechanisms of action and facilitate the development of more effective drugs.

Combinatorial Chemistry and High-Throughput Screening: The use of combinatorial chemistry techniques can generate large libraries of diverse naphthyridinone analogues. Combined with high-throughput screening, this approach can accelerate the discovery of new lead compounds with desired biological activities.

Development of Drug Delivery Systems: Formulating naphthyridinone-based drugs into effective delivery systems will be crucial for improving their bioavailability, reducing potential side effects, and enhancing their therapeutic efficacy.

By focusing on these areas, researchers can continue to unlock the full therapeutic potential of the 4-Amino-1H-1,7-naphthyridin-2-one scaffold and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Amino-1H-1,7-naphthyridin-2-one, and how can reaction conditions be optimized?

- Methodology :

-

Aminolysis : Direct aminolysis of halogenated precursors (e.g., 4-chloro-1,7-naphthyridin-2-one) using ammonium acetate under reflux (90–100°C) achieves substitution with high yields (~90%) .

-

Cyclization : Precursors like 2-aminopyridine derivatives can undergo cyclization with carbonyl-containing reagents (e.g., ethyl acetoacetate) in basic conditions (e.g., NaOEt) .

-

Optimization : Catalytic systems (e.g., Pd for cross-coupling) and temperature control minimize side reactions. Purity is enhanced via recrystallization or chromatography .

- Data Table :

| Precursor | Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Chloro-1,7-naphthyridin-2-one | Aminolysis | NH₄OAc, 100°C | 90% | |

| 2-Aminopyridine derivatives | Cyclization | NaOEt, reflux | 62–85% |

Q. How is the structural integrity of this compound validated experimentally?

- Methodology :

-

X-ray Crystallography : Resolves bond lengths (e.g., C–C = 0.004 Å mean deviation) and hydrogen-bonding networks (e.g., N–H···O interactions) .

-

Spectroscopy :

-

NMR : ¹H/¹³C NMR confirms substituent positions (e.g., NH₂ at C4).

-

MS : High-resolution mass spectrometry validates molecular weight (e.g., 175.18 g/mol) .

-

InChI/SMILES : Standardized identifiers ensure reproducibility (e.g., InChI=1S/C8H7N3O...) .

- Example : The crystal structure of 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate (R-factor = 0.063) confirms planar naphthyridine cores and hydration effects .

Advanced Research Questions

Q. How do substituent positions (e.g., Cl, NH₂) influence the reactivity and biological activity of 1,7-naphthyridin-2-one derivatives?

- Methodology :

-

Regioselectivity : Halogens at C4/C6 (e.g., 6-chloro derivatives) enhance electrophilic substitution rates due to inductive effects .

-

Biological Profiling :

-

BRD4 Inhibition : Derivatives like 8-piperidin-4-ylamino-1,7-naphthyridin-2-one bind to bromodomains (Kd ~1 µM) via X-ray-confirmed hydrogen bonds (PDB: 1.36 Å resolution) .

-

Antimicrobial Activity : Amino groups at C4 improve interactions with bacterial enzymes (e.g., gyrase) .

- Data Table :

Q. What strategies resolve contradictions in reported synthetic yields for halogenated 1,7-naphthyridin-2-one derivatives?

- Methodology :

-

Reagent Purity : Ensure halogenating agents (e.g., PCl₅, SOCl₂) are anhydrous to avoid hydrolysis side reactions .

-

Kinetic Control : Lower temperatures (0–5°C) favor mono-substitution over dihalogenation (e.g., 5,8-dichloro derivatives form at 52% yield under controlled KMnO₄ addition) .

-

Analytical Cross-Validation : Use HPLC-MS to detect trace intermediates and optimize quenching protocols .

Q. How can computational methods predict the pharmacokinetic properties of this compound derivatives?

- Methodology :

-

DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .

-

Molecular Docking : Simulate binding to targets like kinases or bromodomains using software (e.g., AutoDock Vina) .

-

ADMET Prediction : Tools like SwissADME estimate logP (e.g., 1.7 for 4-amino derivatives) and bioavailability .

- Example : Docking of 3-acetyl-4-hydroxy-1,8-naphthyridin-2-one into BRD4 (RMSD = 1.5 Å) aligns with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.